2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone
Description
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-6-8-17(9-7-16)21-12-10-20(11-13-21)14-18(22)15-4-2-1-3-5-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQFBZUWTRBALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213501 | |
| Record name | 2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666646 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
250713-99-6 | |
| Record name | 2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250713-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .
Chemical Reactions Analysis
2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Unfortunately, the search results provided do not contain sufficient information to create a detailed article focusing solely on the applications of the compound "2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone". However, based on the available information, here's what can be gathered:
- Basic Information:
-
Related Compounds and Potential Applications:
- Antiallergenic Compounds: A related compound, 2-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is known for its anti-allergenic properties . This suggests that similar compounds with the chlorophenylpiperazine structure might also have anti-allergenic applications.
- Cetirizine Synthesis: 2-[2-[4-[(4-chloro phenyl) phenyl methyl] -1-piperazinyl] ethoxy acetic acid, also known as Cetirizine, is used as a medicament for the treatment of allergic syndromes .
- Dopamine Receptor Affinity: N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibits a high affinity for the dopamine D4 receptor . This indicates potential applications in neurological research or drug development targeting dopamine receptors.
- Monoamine Oxidase Inhibition: Some related hydrazothiazole derivatives have been studied for their inhibitory activity against human monoamine oxidases . This suggests a potential area of research for similar compounds in the context of neurological disorders.
- Antimalarial Agents: Chalcones have been researched as antimalarial agents . While not directly related, this highlights the broader research interest in developing compounds with activity against parasitic diseases.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone and analogous piperazine derivatives:
Structural and Functional Insights
Substituent Effects on Bioactivity :
- The 4-chlorophenyl group in the parent compound and its analogs (e.g., ) confers strong affinity for parasitic CYP51 enzymes and serotonin receptors. In contrast, 4-methylpiperazine derivatives (e.g., ) exhibit improved solubility and kinase inhibition, making them suitable for anticancer applications.
- Trifluoromethyl substitution (e.g., MK47/RTC536 ) increases metabolic stability and electron-withdrawing effects, enhancing antiviral potency.
Pharmacokinetic Profiles: The oxime derivative () demonstrates superior bioavailability compared to the parent ethanone due to reduced first-pass metabolism. Chloro-ethanone analogs () are often intermediates but pose irritant risks, limiting their direct therapeutic use.
Therapeutic Applications: Antiparasitic Activity: Pyridine-based analogs (e.g., UDO ) with similar piperazine-ethanone scaffolds show efficacy against Trypanosoma cruzi, comparable to posaconazole.
Biological Activity
2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone, a piperazine derivative, has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by its ability to interact with various biological targets, particularly in the central nervous system (CNS).
Chemical Structure and Properties
The molecular formula of this compound is C18H19ClN2O, with a molecular weight of approximately 314.8 g/mol. The compound's structure includes a piperazine ring substituted with a 4-chlorophenyl group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O |
| Molecular Weight | 314.8 g/mol |
| Chemical Class | Piperazine Derivative |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been observed to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, potentially enhancing cholinergic signaling, which is critical in various CNS functions, including memory and cognition .
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli .
Neuropharmacological Potential
The compound's structural features suggest potential applications in treating CNS disorders. Its ability to modulate neurotransmitter levels positions it as a candidate for further investigation in neuropharmacology. The psychoactive properties associated with piperazine derivatives could lead to therapeutic applications in managing conditions such as anxiety and depression .
Case Studies and Research Findings
Several studies have explored the biological activity of similar piperazine derivatives:
- Study on Acetylcholinesterase Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited AChE, leading to increased acetylcholine levels in neuronal cultures. This suggests potential benefits for cognitive enhancement .
- Antibacterial Properties : In vitro assays revealed that compounds with similar structures exhibited growth inhibition zones ranging from 14–17 mm against S. aureus, indicating strong antibacterial efficacy .
- Neuropharmacological Investigations : Research has highlighted the potential of piperazine derivatives to influence serotonin receptors, suggesting their role in modulating mood and anxiety-related behaviors .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone, and how are reaction conditions optimized?
- Methodology : A common approach involves nucleophilic substitution between 1-phenylpiperazine derivatives and chloroacetyl chloride. For example, a reaction of 1-phenylpiperazine hydrochloride with chloroacetyl chloride in anhydrous dichloromethane at 273 K, followed by room-temperature stirring for 2 hours, yields the target compound. TLC is used to monitor progress, and crystallization from dichloromethane improves purity .
- Optimization : Key parameters include temperature control (to minimize side reactions) and stoichiometric ratios. Excess triethylamine (2.8 mL for 10 mmol substrate) ensures efficient deprotonation .
Q. How is the molecular structure of this compound validated post-synthesis?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SCXRD analysis at 113 K confirmed bond lengths (C–C = 0.93–0.98 Å) and angles, with refinement using riding models for hydrogen atoms (R factor = 0.035) .
- Complementary Techniques : NMR (e.g., H NMR in CDCl for functional group confirmation) and mass spectrometry validate molecular weight and fragmentation patterns .
Q. What analytical methods are used to assess purity and stability?
- Purity : TLC (Rf comparison), HPLC (retention time), and elemental analysis (e.g., C 65.15% vs. theoretical 65.00%) .
- Stability : Accelerated stability studies under varying temperatures (4°C, 25°C) and humidity (40–75% RH) with periodic HPLC monitoring .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like N-oxide derivatives?
- Methodology :
- Reagent Selection : Replace chloroacetyl chloride with less electrophilic acylating agents (e.g., bromoacetyl bromide) to reduce over-reactivity.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Byproduct Mitigation : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes N-oxides .
Q. What computational strategies are employed to predict the compound’s bioactivity and binding affinity?
- Methodology :
- Docking Studies : Molecular docking with AutoDock Vina against targets like tyrosine kinases (PDB ID: 1T46) to predict binding modes and affinity scores (e.g., ΔG = -8.2 kcal/mol) .
- QSAR Models : Use descriptors like logP and polar surface area to correlate structural features (e.g., 4-chlorophenyl group) with antifungal activity (R = 0.89) .
Q. How do crystallographic data resolve contradictions in reported molecular conformations?
- Case Study : Discrepancies in piperazine ring puckering (chair vs. boat) were resolved via SCXRD, showing a chair conformation with torsional angles <5° deviation. Hydrogen bonding (C=O···H–N) stabilizes the structure .
- Validation : Compare with density functional theory (DFT)-optimized geometries (RMSD = 0.12 Å) .
Q. What strategies address discrepancies in pharmacological data across studies?
- Root Causes : Variability in assay conditions (e.g., cell lines, IC protocols) or impurities (>95% purity required for reproducibility) .
| Parameter | Study A (IC) | Study B (IC) |
|---|---|---|
| Anticancer (MCF-7) | 12.3 µM | 28.7 µM |
| Purity | 99% | 92% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
